molecular formula C7H8N2O2 B2789504 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde CAS No. 1341086-36-9

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde

Cat. No.: B2789504
CAS No.: 1341086-36-9
M. Wt: 152.153
InChI Key: SRHIZJRBWFRMCO-UHFFFAOYSA-N
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Description

3H,4H,6H,7H-Pyrano[3,4-d]imidazole-2-carbaldehyde is a fused heterocyclic compound featuring a pyran ring annulated with an imidazole moiety and a formyl (-CHO) substituent at position 2.

Properties

IUPAC Name

3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-3-7-8-5-1-2-11-4-6(5)9-7/h3H,1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIZJRBWFRMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341086-36-9
Record name 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable aldehyde with an imidazole derivative in the presence of a catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carboxylic acid.

    Reduction: 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural feature—the pyranoimidazole core—distinguishes it from simpler imidazole derivatives. Below is a comparison with closely related analogs:

Compound Name Substituents/Modifications Key Properties/Data
3H,4H,6H,7H-Pyrano[3,4-d]imidazole-2-carbaldehyde Formyl group at position 2 Limited commercial availability (discontinued in CymitQuimica’s catalog) .
1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride Cyclopropyl and amine groups Sold as a hydrochloride salt; stable at room temperature .
Imidazole-2-carbaldehyde No pyran ring; simple imidazole UV-Vis peaks at 215 nm (weak) and 280 nm (strong) .
4-Methyl-imidazole-2-carbaldehyde Methyl substituent at position 4 Red-shifted UV-Vis peaks (217 nm and 282 nm) due to methyl electron-donating effects .
6b (Pyrano[2,3-c]xanthen-7-one) Xanthene-pyran hybrid Synthesis yield: 60%; melting point: 191–193°C (diethyl ether/n-hexane) .
Key Observations:
  • Electronic Effects : The formyl group in the target compound likely enhances electrophilicity at position 2, contrasting with the amine group in its cyclopropyl analog, which may increase solubility via salt formation .
  • The pyran ring’s conjugation may further alter these properties, though experimental confirmation is needed.
  • Synthetic Accessibility: The pyranoimidazole scaffold appears synthetically challenging, as evidenced by the discontinuation of commercial supplies . By contrast, simpler imidazole-2-carbaldehydes are more widely studied and accessible .

Physicochemical and Commercial Considerations

  • Thermal Stability : The cyclopropyl-amine analog’s stability at room temperature suggests that substitutions on the imidazole ring (e.g., amine vs. carbaldehyde) influence stability .
  • Commercial Availability : The target compound’s discontinued status contrasts with its amine derivatives (e.g., Enamine Ltd.’s catalog entries), indicating higher demand or easier synthesis for functionalized analogs .

Biological Activity

3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a pyrano ring fused to an imidazole ring, which is known for its diverse therapeutic properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aldehyde with an imidazole derivative in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. It may modulate biochemical pathways by binding to enzymes or receptors. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor functions by acting as an agonist or antagonist .

Antimicrobial Activity

Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds structurally similar to this compound can possess antibacterial and antifungal activities. For example:

  • Thiosemicarbazide derivatives demonstrated varied activity against Gram-positive bacteria with MIC values ranging from 31.25 to 1000 µg/mL .
  • The compound's ability to form hydrogen bonds and engage in van der Waals interactions enhances its efficacy against microbial pathogens .
Compound TypeActivity TypeMIC Range (µg/mL)
ThiosemicarbazideAntibacterial31.25 - 1000
Hydrazone derivativesAnticancerModerate activity

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The imidazole ring is known for its role in many natural compounds that influence cancer pathways. Research indicates that modifications in the structure can lead to significant differences in cytotoxicity against cancer cell lines .

Case Studies

  • Study on Thiosemicarbazide Derivatives : This study synthesized various imidazole derivatives and evaluated their antibacterial and anticancer properties. The results showed promising antibacterial activity against multiple strains of bacteria and moderate cytotoxic effects on cancer cell lines .
  • Imidazole Derivatives in Cancer Therapy : Another investigation focused on the anticancer properties of imidazole derivatives where structural variations were linked to varying degrees of efficacy against different cancer types .

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